![molecular formula C7H2BrF3N2 B580532 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine CAS No. 1214377-57-7](/img/structure/B580532.png)
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . Unfortunately, specific physical and chemical properties for this compound were not found in the sources.Scientific Research Applications
Importance in Synthesis of Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine structures, is crucial for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds are challenging to develop due to their structural complexity. Recent advancements have utilized various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to synthesize these compounds efficiently. Such approaches highlight the importance of innovative catalysis in developing structurally complex molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Role in Medicinal Chemistry
Pyridine derivatives, including those synthesized from 5-bromo-2-cyano-3-(trifluoromethyl)pyridine, are fundamental in medicinal chemistry. They serve as key frameworks for developing a variety of drugs due to their versatility and biological activity. Pyridine-based molecules are known for their roles in treating diseases and are critical in the design of new pharmacophores and drug molecules, demonstrating the essential role of pyridine scaffolds in drug discovery (Altaf et al., 2015).
Catalysis and Organic Synthesis
This compound is potentially significant in catalysis and organic synthesis. The review on catalytic vapor phase pyridine synthesis illustrates the importance of catalysis in achieving efficient synthesis of pyridine bases, with specific catalysts like HZSM-5 offering unique advantages in terms of structural and acidity properties. This underscores the role of innovative catalytic strategies in the synthesis of pyridine and its derivatives, which are crucial in various chemical and pharmaceutical applications (Suresh Kumar Reddy, Srinivasakannan, & Raghavan, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are often used as intermediates in the synthesis of more complex molecules .
Mode of Action
Trifluoromethylpyridines are known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .
Biochemical Pathways
It’s known that trifluoromethylpyridines can affect various biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmacokinetics
The presence of the trifluoromethyl group can often enhance the metabolic stability and lipophilicity of a compound, potentially improving its bioavailability .
Result of Action
Compounds containing a trifluoromethyl group are known to have various biological activities, including potential imaging agents for various biological applications .
Action Environment
It’s known that the stability of organoboron reagents, which are often used in reactions with trifluoromethylpyridines, can be influenced by environmental conditions .
properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKRLOGKCRQIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719241 |
Source
|
Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214377-57-7 |
Source
|
Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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